

# An In-depth Technical Guide to the Spectral Data of 4-Ethoxyphenol

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Ethoxyphenol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

## **Spectral Data Summary**

The following tables summarize the key spectral data for **4-Ethoxyphenol**.

Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.78	d	2H	Ar-H (ortho to -OH)
6.70	d	2H	Ar-H (ortho to -OEt)
4.75	S	1H	-OH
3.95	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.35	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: 13C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment
153.0	Ar-C-O
152.4	Ar-C-OH
116.0	Ar-CH
115.5	Ar-CH
64.0	-O-CH₂-CH₃
15.0	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch
3050	Medium	Aromatic C-H stretch
2980, 2930	Medium	Aliphatic C-H stretch
1610, 1510	Strong	Aromatic C=C stretch
1230	Strong	Aryl-O stretch (ether)
1040	Strong	C-O stretch (alcohol)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
138	47	[M] <sup>+</sup> (Molecular Ion)
110	100	[M-C <sub>2</sub> H <sub>4</sub> ]+
81	15	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
53	9	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>



## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectral data of **4-Ethoxyphenol**.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A solution of 4-Ethoxyphenol is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent.[1] Common solvents for NMR include Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[2]
- Data Acquisition: For <sup>1</sup>H NMR, the spectral width is set to encompass all expected proton signals, typically from 0 to 12 ppm. For <sup>13</sup>C NMR, the spectral width is wider, usually from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

#### 2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples like **4-Ethoxyphenol**, one common method is to prepare a Nujol mull.[3] A small amount of the solid is ground into a fine powder and then mixed with a few drops of Nujol (a mineral oil) to form a paste.[3] This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[3] Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent like carbon tetrachloride (CCl<sub>4</sub>) or chloroform (CHCl<sub>3</sub>) and placing it in a solution cell.[4]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used to record the IR spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.

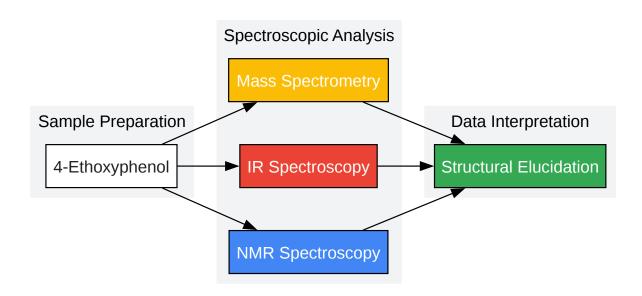
#### 2.3 Mass Spectrometry (MS)



- Sample Introduction and Ionization: For a volatile compound like 4-Ethoxyphenol, Gas
   Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] The sample is
   injected into a gas chromatograph, where it is vaporized and separated from any impurities.
   The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a
   common ionization method used in GC-MS, where the sample molecules are bombarded
   with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[5]
  [6]
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer,
  is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions produced. The molecular ion peak corresponds to the molecular weight of the compound.

## **Visualizations**

The following diagram illustrates the general workflow for the spectral analysis of **4-Ethoxyphenol**.



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Caption: Workflow for the spectral analysis of **4-Ethoxyphenol**.



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